1-Cyclopropyl-1-(2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea
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Overview
Description
1-Cyclopropyl-1-(2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea is an organic compound that features a cyclopropyl group, a thiophene ring, and a tolyl group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-1-(2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea typically involves the following steps:
Formation of the Urea Core: The urea core can be synthesized by reacting cyclopropyl isocyanate with an appropriate amine, such as 2-(thiophen-2-yl)ethylamine.
Introduction of the Tolyl Group: The o-tolyl group can be introduced via a substitution reaction, where the urea derivative is reacted with o-tolyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-1-(2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogens, alkylating agents, and strong bases or acids.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving urea derivatives.
Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.
Industry: Used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-1-(2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea would depend on its specific biological target. Generally, urea derivatives can interact with enzymes or receptors, modulating their activity. The cyclopropyl and thiophene groups may enhance binding affinity and specificity to certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopropyl-1-(2-(thiophen-2-yl)ethyl)-3-(p-tolyl)urea: Similar structure but with a p-tolyl group instead of an o-tolyl group.
1-Cyclopropyl-1-(2-(furan-2-yl)ethyl)-3-(o-tolyl)urea: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
1-Cyclopropyl-1-(2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea is unique due to the combination of the cyclopropyl, thiophene, and o-tolyl groups, which may confer distinct chemical and biological properties compared to its analogs.
For detailed and specific information, consulting scientific literature and databases is recommended.
Properties
IUPAC Name |
1-cyclopropyl-3-(2-methylphenyl)-1-(2-thiophen-2-ylethyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-13-5-2-3-7-16(13)18-17(20)19(14-8-9-14)11-10-15-6-4-12-21-15/h2-7,12,14H,8-11H2,1H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXLKAAUVIPKID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N(CCC2=CC=CS2)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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